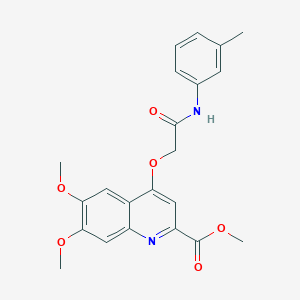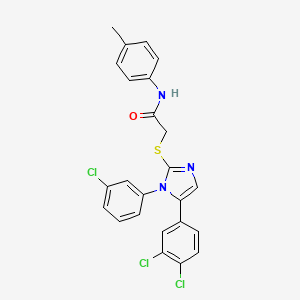
2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound is part of a broader class of compounds known for their significant potential in various scientific and industrial applications. While the specific compound may not have been extensively studied, analogs and derivatives provide valuable insights into its expected characteristics and applications, excluding its use as a drug and related dosage or side effects information.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of chloroacetamide derivatives with different aryl or heteroaryl halides in the presence of bases or catalysts. For example, compounds with similar structural frameworks have been synthesized by reacting 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide with appropriate thiol derivatives, elucidated through various spectroscopic methods such as IR, NMR, and mass spectra (Ramalingam et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals near "V" shaped configurations with angles between aromatic planes, highlighting significant intermolecular interactions like hydrogen bonding and π-π interactions, which influence the crystal packing and stability (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions often involve the formation of new bonds or the substitution of functional groups, leading to a variety of derivatives with different chemical properties. For instance, the transformation of acetamido-acrylohydrazides into imidazolin-5(4H)-ones or thiosemicarbazides through reactions with aromatic aldehydes or isothiocyanates demonstrates the compound's versatility in chemical synthesis (Nguyễn Tiến Công & Truong Ngoc Anh Luan, 2016).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structure, can be influenced by their molecular configurations and intermolecular interactions. For example, the crystal structure of related compounds has been determined by X-ray diffraction, revealing specific orientations and interactions that affect their physical properties (Xue et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and acidity, can be determined through spectroscopic methods and pH studies. For instance, the determination of pKa values of imidazole derivatives through UV spectroscopic studies provides insights into their acidic nature and potential reactivity (Duran & Canbaz, 2013).
Scientific Research Applications
Crystallography and Molecular Structure
Research by Saravanan et al. (2016) focuses on the molecular structure of a related acetamide compound, revealing the orientation of chlorophenyl and thiazole rings and their intermolecular interactions. Such studies are fundamental for understanding the molecular configurations that contribute to the biological or chemical activity of complex molecules (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Heterocyclic Synthesis
Schmeyers and Kaupp (2002) discuss the synthesis of heterocycles from thioureido-acetamides, highlighting the utility of these compounds in generating important heterocycles through one-pot cascade reactions. This research underscores the versatility of acetamide derivatives in synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Schmeyers & Kaupp, 2002).
Antibacterial Agents
Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of acetamides as antibacterial agents, indicating the potential of such compounds in developing new antimicrobial therapies. The study highlights the importance of acetamide derivatives in creating effective antibacterial agents, which could help address the growing issue of antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Corrosion Inhibition
Rouifi et al. (2020) explored the corrosion inhibition properties of benzimidazole derivatives, including a specific focus on compounds structurally related to acetamides. This research demonstrates the application of such compounds in protecting metals from corrosion, essential for industrial applications (Rouifi et al., 2020).
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl3N3OS/c1-15-5-8-18(9-6-15)29-23(31)14-32-24-28-13-22(16-7-10-20(26)21(27)11-16)30(24)19-4-2-3-17(25)12-19/h2-13H,14H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBABLSKAFUXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2495646.png)

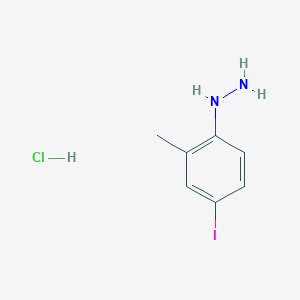


![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)
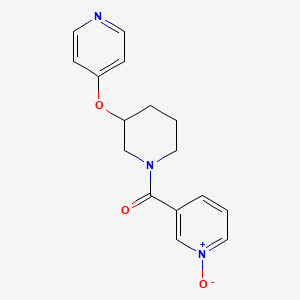
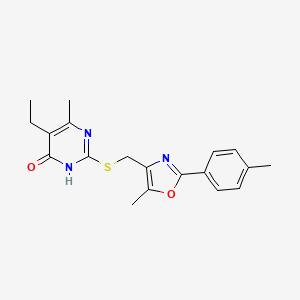

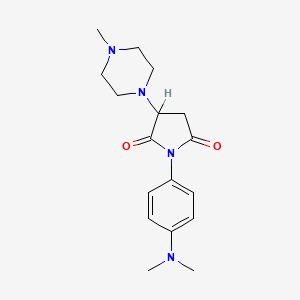

![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)
